molecular formula C17H17NO2 B2395569 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide CAS No. 616214-85-8

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide

Cat. No.: B2395569
CAS No.: 616214-85-8
M. Wt: 267.328
InChI Key: YBKWPLXSYNRPFF-UHFFFAOYSA-N
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Description

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a naphthofuran moiety, which is a fused ring system consisting of a naphthalene ring and a furan ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide typically involves the following steps:

    Formation of Naphthofuran Core: The naphthofuran core can be synthesized through a photochemical reaction of 2,3-disubstituted benzofurans.

    Introduction of Propylacetamide Group: The propylacetamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the naphthofuran core with propylamine and acetic anhydride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydronaphthofurans.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthofuran ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydronaphthofurans or other reduced forms.

    Substitution: Various substituted naphthofuran derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide is unique due to the presence of the propylacetamide group, which can impart specific chemical and biological properties. This makes it distinct from other naphthofuran derivatives and potentially useful in applications where these properties are advantageous.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-9-18-16(19)10-13-11-20-15-8-7-12-5-3-4-6-14(12)17(13)15/h3-8,11H,2,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKWPLXSYNRPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=COC2=C1C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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